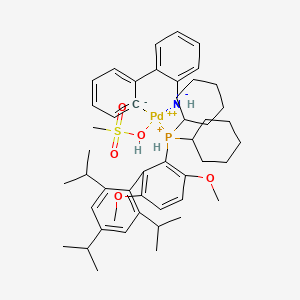
BrettPhosPdG3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BrettPhosPdG3 is synthesized through a series of reactions involving the ligand BrettPhos and palladium(II) methanesulfonate. The synthesis typically involves the following steps:
Ligand Preparation: The ligand BrettPhos is synthesized by reacting 2-dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl with 2′-amino-1,1′-biphenyl.
Complex Formation: The ligand is then reacted with palladium(II) methanesulfonate to form the this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
BrettPhosPdG3 primarily undergoes cross-coupling reactions, specifically Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of carbon-nitrogen bonds, which are essential in the synthesis of various organic compounds .
Common Reagents and Conditions
Reagents: Monosubstituted ureas, 1,2-dihaloaromatic systems, cinnamyl, crotyl, and allyl compounds.
Major Products
The major products formed from these reactions include benzimidazolones, [Pd(cinnamyl)(BrettPhos)]OTf, [Pd(crotyl)(BrettPhos)]OTf, and [Pd(allyl)(BrettPhos)]OTf .
Applications De Recherche Scientifique
BrettPhosPdG3 has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: This compound is instrumental in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
BrettPhosPdG3 functions as a precatalyst in Buchwald-Hartwig cross-coupling reactions. Upon activation, it forms a palladium-amido complex, which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole . This active species facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines .
Comparaison Avec Des Composés Similaires
BrettPhosPdG3 is part of a family of Buchwald precatalysts, including:
- XPhosPdG3
- RuPhosPdG3
- tButhis compound
- SPhosPdG3
- XantPhosPdG3
Uniqueness
This compound is unique due to its ability to accommodate very bulky ligands, its high stability, and its efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
Propriétés
Formule moléculaire |
C48H67NO5PPdS+ |
|---|---|
Poids moléculaire |
907.5 g/mol |
Nom IUPAC |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C35H53O2P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
ASZHREKEHVNFFW-UHFFFAOYSA-O |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


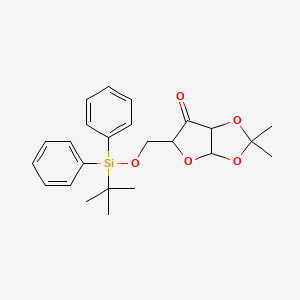
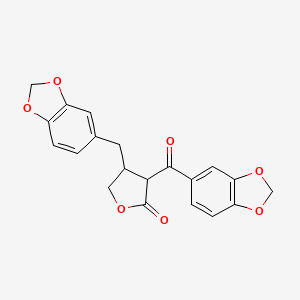


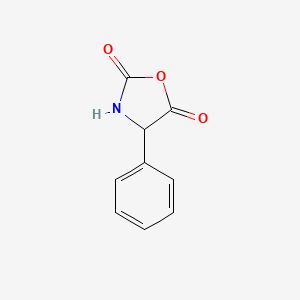
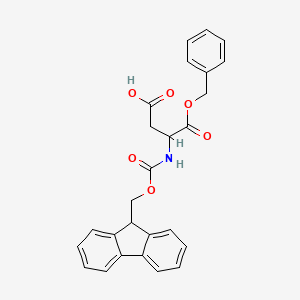
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
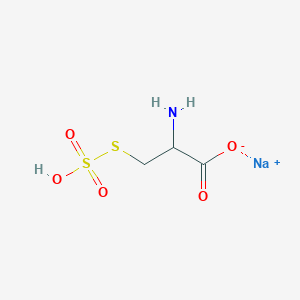
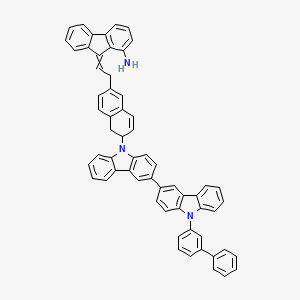
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
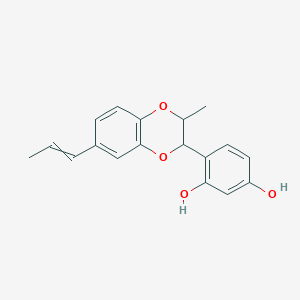
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
